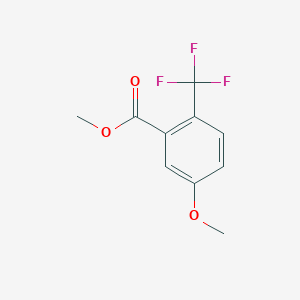

Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

methyl 5-methoxy-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H9F3O3/c1-15-6-3-4-8(10(11,12)13)7(5-6)9(14)16-2/h3-5H,1-2H3 |

InChI Key |

WJRHDSUQCDLIAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Core Identity & Synthetic Utility Guide

Executive Summary & Identity Profile

Methyl 5-methoxy-2-(trifluoromethyl)benzoate is a specialized fluorinated aromatic intermediate used primarily in the synthesis of high-potency pharmaceutical candidates (kinase inhibitors, CNS agents) and advanced agrochemicals. It serves as a lipophilic, metabolically stable building block that introduces the trifluoromethyl (

While the methyl ester itself is often generated in situ or on-demand, it is the direct derivative of the commercially established parent acid, 5-Methoxy-2-(trifluoromethyl)benzoic acid .

Physicochemical Identity Table

| Property | Specification |

| Compound Name | This compound |

| Parent Acid CAS | 716-31-4 (5-Methoxy-2-(trifluoromethyl)benzoic acid) |

| Ester CAS | Not widely indexed; refer to Parent CAS 716-31-4 |

| Molecular Formula | |

| Molecular Weight | 234.17 g/mol |

| SMILES | COC1=CC=C(C(=C1)C(F)(F)F)C(=O)OC |

| LogP (Predicted) | ~2.8 (High lipophilicity due to |

| H-Bond Acceptors | 3 (Ester Carbonyl, Methoxy Oxygen, Fluorines) |

| Key Functional Groups | Methyl Ester (Electrophile), Methoxy (EDG), Trifluoromethyl (EWG/Lipophilic) |

Structural Logic & Medicinal Chemistry Applications

The strategic value of this compound lies in the "orthogonal" electronic and steric effects of its substituents.

The Ortho-Trifluoromethyl Effect

The

-

Consequence 1 (Metabolic Stability): This twist prevents esterases from easily accessing the carbonyl carbon, significantly increasing the half-life of the ester (or derived amides) in plasma.

-

Consequence 2 (Conformational Lock): In drug binding pockets, this rigid conformation can lock the molecule into a bioactive shape, reducing the entropic penalty of binding.

The 5-Methoxy Handle

The methoxy group at C5 acts as an electron-donating group (EDG).

-

Electronic Balance: It counteracts the strong electron-withdrawing nature of the

group, modulating the electron density of the ring. -

Synthetic Handle: The methoxy group can be demethylated (using

) to reveal a phenol, which can then be coupled to solubilizing tails or other pharmacophores.

Bioisosteric Relationships

In lead optimization, this scaffold is often used to replace:

-

2-Chloro-5-methoxybenzoates:

is larger and more lipophilic than Cl, often improving blood-brain barrier (BBB) penetration. -

2,5-Dimethoxybenzoates: Replacing the C2-OMe with

removes a metabolic soft spot (demethylation) and increases lipophilicity.

Synthetic Protocols

Due to the steric hindrance provided by the ortho-trifluoromethyl group, standard Fischer esterification (Acid + Alcohol + Acid Catalyst) can be sluggish and low-yielding. Two alternative protocols are recommended for high-efficiency synthesis.

Protocol A: Alkylation (Recommended for Lab Scale)

High yield, mild conditions, avoids equilibrium issues.

-

Reagents: Parent Acid (CAS 716-31-4), Methyl Iodide (

), Potassium Carbonate ( -

Setup: Charge a round-bottom flask with 5-Methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous DMF (5 mL/mmol).

-

Base Addition: Add anhydrous

(1.5 eq) and stir at Room Temperature (RT) for 15 minutes to form the carboxylate salt. -

Alkylation: Dropwise add

(1.2 eq). Caution: MeI is toxic/volatile. -

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot will disappear, replaced by a less polar ester spot.

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Usually yields pure oil/solid; if necessary, flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Acid Chloride Method (Recommended for Scale-Up)

Cost-effective for multi-gram/kilogram batches.

-

Activation: Suspend Parent Acid (1.0 eq) in Toluene or DCM. Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. -

Reflux: Heat to reflux (or 40°C in DCM) for 2-3 hours until gas evolution (

) ceases. -

Evaporation: Concentrate in vacuo to remove excess

. (Crucial to prevent side reactions). -

Esterification: Redissolve the crude acid chloride in dry DCM. Cool to 0°C. Add Methanol (excess, ~5 eq) and Triethylamine (1.1 eq) slowly.

-

Workup: Wash with 1M HCl, then Sat.

. Dry and concentrate.

Visualization: Synthetic Workflow

Caption: Dual-pathway synthesis strategy overcoming steric hindrance. Top path (Alkylation) is preferred for lab-scale; bottom path (Acid Chloride) for scale-up.

Downstream Transformations

Once synthesized, this compound acts as a versatile electrophile.

Amidation (Kinase Inhibitor Synthesis)

Direct reaction with amines is often slow due to the ortho-CF3 group.

-

Method: Use Trimethylaluminum (

) mediated amidation. -

Procedure: Treat the amine with

in Toluene to form the aluminum amide, then add the ester and heat. This bypasses the steric barrier more effectively than thermal heating.

Demethylation

-

Reagent: Boron Tribromide (

) in DCM at -78°C to 0°C. -

Product: Methyl 5-hydroxy-2-(trifluoromethyl)benzoate.[1]

-

Utility: Allows for the introduction of solubilizing groups (e.g., PEG chains, morpholine) at the 5-position while keeping the core scaffold intact.

Safety & Handling (MSDS Summary)

While specific data for the ester is limited, handling should follow protocols for the parent acid and alkylating agents.

-

Hazards:

-

Skin/Eye Irritant: The

group increases lipophilicity, potentially aiding skin absorption. -

Methyl Iodide (if used): Potent neurotoxin and carcinogen. Use in a fume hood with double gloving.

-

-

Storage: Store in a cool, dry place. The ester is generally stable at room temperature but should be kept away from strong bases (to prevent hydrolysis).

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to HF generation from

combustion).

References

-

Sigma-Aldrich. 5-Methoxy-2-(trifluoromethyl)benzoic acid Product Page (CAS 716-31-4).[2][3] Retrieved from

-

ChemicalBook. Benzoic acid, 5-methoxy-2-(trifluoromethyl)- Properties. Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5] Chemical Society Reviews. (General reference on CF3 bioisosterism).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Guide: Safety and Handling of Methyl 5-methoxy-2-(trifluoromethyl)benzoate

The following technical guide details the safety, handling, and physicochemical profile of Methyl 5-methoxy-2-(trifluoromethyl)benzoate .

Executive Summary & Compound Identity

This compound is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical, agrochemical, and materials science compounds. It functions as a lipophilic building block, introducing both a trifluoromethyl (

This guide treats the compound as a high-value intermediate derived from 5-methoxy-2-(trifluoromethyl)benzoic acid (CAS 716-31-4) . Due to the electron-withdrawing nature of the trifluoromethyl group ortho to the ester, this compound exhibits unique reactivity and hydrolysis sensitivity compared to non-fluorinated benzoates.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | This compound |

| Parent Acid CAS | (5-Methoxy-2-(trifluoromethyl)benzoic acid) |

| Molecular Formula | |

| Molecular Weight | 234.17 g/mol |

| Structural Features | Ortho-substituted trifluoromethyl group; Meta-substituted methoxy group relative to ester.[1] |

| Physical State | Typically a low-melting solid or viscous oil (dependent on purity/polymorph). |

| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water. |

Physicochemical Profile & Reactivity

Understanding the electronic effects within the molecule is essential for safe processing. The ortho-trifluoromethyl group creates significant steric bulk and withdraws electrons, making the ester carbonyl less electrophilic than typical benzoates, yet potentially more susceptible to specific nucleophilic attacks due to ring activation.

Reactivity Matrix

-

Hydrolysis Sensitivity: The ester bond is susceptible to hydrolysis under basic conditions (yielding the parent acid, CAS 716-31-4) and acidic conditions. Moisture exclusion is critical to maintain purity.

-

Thermal Stability: Generally stable up to 150°C, but fluorinated compounds can release Hydrogen Fluoride (HF) upon thermal decomposition (>200°C).

-

Incompatibility: Reacts vigorously with strong oxidizing agents, strong bases (e.g., NaOH, LiOH), and strong reducing agents (e.g.,

).

Hazard Identification (GHS Classification)

While specific toxicological data for the ester may be limited, its hazard profile is extrapolated from the parent acid (CAS 716-31-4) and analogous trifluoromethyl benzoates.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT - SE | H335 | May cause respiratory irritation. |

| Combustion | N/A | Emits toxic fumes (HF, CO, |

Critical Structural Alert: The presence of the

Safe Handling Protocols

Engineering Controls

-

Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of >0.5 m/s.

-

Inert Atmosphere: Handle under Nitrogen (

) or Argon ( -

Waste Traps: If heating or reacting, ensure exhaust lines are trapped with basic scrubbers (e.g., NaOH solution) to neutralize potential acidic volatiles.

Personal Protective Equipment (PPE) Matrix

-

Eye/Face: Chemical splash goggles (ANSI Z87.1) are mandatory. A face shield is recommended during synthesis or scale-up.

-

Hand Protection:

-

Routine: Nitrile gloves (min 0.11 mm thickness).

-

Spill/Immersion: Double-gloving or Silver Shield®/4H® laminate gloves.

-

-

Body: Lab coat required; chemical-resistant apron for quantities >10g.

-

Respiratory: If aerosols are generated outside a hood, use a NIOSH-approved respirator with P100/OV cartridges.

Experimental Workflow: Synthesis & Handling

The following diagram illustrates the decision logic for handling and processing this compound, emphasizing moisture control and waste management.

Figure 1: Safe handling workflow emphasizing moisture exclusion and proper waste segregation.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Environment: Store under inert gas (Argon preferred) in a tightly sealed container.

-

Light: Protect from direct light to prevent slow photochemical degradation.

-

Shelf Life: Re-test purity (NMR/HPLC) every 12 months.

Emergency Response & First Aid

Self-Validating Protocol: In any exposure event, assume the potential for HF generation if the compound has been subjected to heat or hydrolysis.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Pulmonary edema may be delayed.

-

Skin Contact: Wash with soap and water for 15 minutes. Note: If HF contamination is suspected (e.g., thermal decomposition), apply Calcium Gluconate gel.

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if safe.[2][3] Seek immediate ophthalmological support.

-

Spill Management:

-

Evacuate area.

-

Adsorb liquid spills with Vermiculite or Sand (Do NOT use combustible materials like sawdust).

-

Neutralize solids with a dilute solution of Sodium Carbonate (

) before disposal.

-

References

-

PubChem. 5-Methoxy-2-(trifluoromethyl)benzoic acid (Parent Acid Data). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Trifluoromethylbenzoic acid derivatives.[1][4] Available at: [Link]

-

Common Chemistry. CAS Registry Number 716-31-4. American Chemical Society. Available at: [Link]

Sources

Technical Monograph: Stability Profile and Lifecycle Management of Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Executive Summary & Chemical Identity

This technical guide provides a comprehensive stability profile and storage protocol for Methyl 5-methoxy-2-(trifluoromethyl)benzoate . This compound represents a critical class of fluorinated aromatic building blocks used in the synthesis of bioisosteres for medicinal chemistry and agrochemical active ingredients.

The presence of the trifluoromethyl (

Chemical Profile

| Parameter | Specification |

| Chemical Name | This compound |

| Core Scaffold | Benzoic Acid Ester (Fluorinated) |

| Parent Acid CAS | (Refers to 5-Methoxy-2-(trifluoromethyl)benzoic acid) |

| Molecular Formula | |

| Molecular Weight | 234.17 g/mol |

| Predicted Physical State | Low-melting solid or viscous oil (based on parent acid MP of 95-96°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water.[1][2] |

Physicochemical Stability Analysis

To ensure data integrity during storage, one must understand the molecular mechanisms that drive degradation in this specific scaffold.

The Ortho-Effect & Hydrolytic Stability

The stability of this ester is governed by two competing factors at the ortho position:

-

Steric Shielding (Protective): The

group has a Van der Waals radius similar to an isopropyl group. Located at the ortho position (C2), it provides significant steric bulk that shields the carbonyl carbon from nucleophilic attack (e.g., by water or atmospheric moisture). -

Electronic Activation (Destabilizing): The

group is strongly electron-withdrawing (Inductive effect,

Net Result: While the steric bulk retards the rate of hydrolysis, the electronic activation means that once water penetrates the steric shield, the reaction is thermodynamically favorable. Therefore, moisture exclusion is the primary stability control.

Photostability

Aromatic esters absorb UV light. The electron-donating methoxy group (

Degradation Pathways

The following diagram illustrates the primary degradation routes. Note that the hydrolysis pathway is reversible but driven to the right by the thermodynamic stability of the resulting acid and the volatility of methanol.

Figure 1: Hydrolytic degradation pathway showing the conversion of the ester to its parent acid. The rate-limiting step is the formation of the tetrahedral intermediate, hindered by the ortho-CF3 group.

Storage & Handling Protocol

This protocol is designed to maximize shelf-life (targeting >24 months) by mitigating the risks identified above.

Environmental Conditions

| Variable | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering T slows hydrolysis kinetics significantly. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents OMe oxidation) and moisture (prevents hydrolysis). |

| Container | Amber Glass | Blocks UV radiation to prevent photolytic degradation. |

| Closure | Teflon-lined Cap + Parafilm | Teflon provides chemical resistance; Parafilm ensures a secondary gas seal. |

Lifecycle Workflow

Follow this decision matrix upon receipt of the material.

Figure 2: Standard Operating Procedure (SOP) for the intake and storage of fluorinated benzoate esters.

Analytical Assurance (QC Methods)

To validate the stability of the compound over time, specific analytical markers should be monitored.

Nuclear Magnetic Resonance (NMR)

-

NMR (Proton): Monitor the methyl ester singlet (typically

-

NMR (Fluorine): This is the most sensitive diagnostic tool. The

HPLC Conditions (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

-

Pass Criteria: Single peak >98% area. The acid degradation product (more polar) will elute earlier than the ester.

References

-

Sigma-Aldrich. (n.d.). 5-Methoxy-2-(trifluoromethyl)benzoic acid (Parent Acid Properties). Retrieved from

-

PubChem. (n.d.).[3][4] Methyl 2-(trifluoromethyl)benzoate (Analogous Structure Data). National Library of Medicine. Retrieved from [2]

- Fujita, T., & Nishioka, T. (1976). The Analysis of the Ortho Effect. Progress in Physical Organic Chemistry. (Contextual grounding for steric/electronic effects of ortho-substituents).

-

PureSynth. (n.d.). 2-Methoxy-5-(Trifluoromethyl)Benzoic Acid Storage Conditions. Retrieved from

Sources

- 1. 5-Methoxy-2-(trifluoromethyl)benzoic acid | 716-31-4 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 2-(trifluoromethyl)benzoate | C9H7F3O2 | CID 2775578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Methyl 5-methoxy-2-(trifluoromethyl)benzoate from 2-bromo-4-methoxy-1-(trifluoromethyl)benzene

Executive Summary

This application note details the synthetic protocol for converting 2-bromo-4-methoxy-1-(trifluoromethyl)benzene to Methyl 5-methoxy-2-(trifluoromethyl)benzoate via Palladium-catalyzed alkoxycarbonylation.

This transformation presents a specific challenge in medicinal chemistry: the ortho-effect imposed by the trifluoromethyl (

This guide provides a robust "Gold Standard" protocol using Pd(dppf)Cl₂ , a "Problem-Solver" variant using CataCXium® A for recalcitrant batches, and a CO-surrogate method for laboratories lacking high-pressure gas infrastructure.

Retrosynthetic Analysis & Strategy

The Challenge: Ortho-Substitution

The target molecule requires the installation of a methyl ester ortho to a trifluoromethyl group. Standard carbonylation conditions (e.g.,

-

Steric Crowding: The

group blocks the approach of the bulky phosphine-ligated Palladium species. -

Slow Reductive Elimination: The crowded center makes the final ester-forming step kinetically sluggish.

Strategic Solution

We utilize Bidentate Ligands with Large Bite Angles (like dppf) or Bulky Electron-Rich Monodentate Ligands (like CataCXium A) to stabilize the active catalytic species while forcing the reductive elimination step.

Reaction Scheme:

| Component | Role | Selection |

| Substrate | Electrophile | 2-bromo-4-methoxy-1-(trifluoromethyl)benzene |

| Catalyst | Metal Center | Pd(dppf)Cl₂·CH₂Cl₂ (Robust, air-stable) |

| Ligand | Stereoelectronic Control | dppf (Standard) or CataCXium A (High-Steric) |

| Nucleophile | Ester Source | Methanol (Anhydrous) |

| Base | Acid Scavenger | Triethylamine ( |

Mechanistic Insight

The reaction follows a Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this cycle is crucial for troubleshooting low yields.

Figure 1: Catalytic cycle for the carbonylation of aryl bromides. Note that the CO Insertion step is often rate-limiting in ortho-substituted systems due to steric clash between the

Experimental Protocols

Safety Pre-Requisites (Critical)

-

Carbon Monoxide (CO): Colorless, odorless, and deadly.[3][4] All reactions MUST be performed in a well-ventilated fume hood with a portable CO monitor active.

-

Pressure: If using an autoclave, ensure the vessel is rated for 3x the operating pressure.

-

HF Danger: While unlikely in this specific reaction, heating

compounds with strong Lewis acids can liberate HF. Standard PPE (gloves, goggles, lab coat) is mandatory.[3]

Protocol A: The "Balloon" Method (Standard Lab Scale)

Best for: Initial screening, <5g scale, labs without autoclave facilities.

Reagents:

-

Substrate: 1.0 equiv (e.g., 5.0 g)

-

Triethylamine (

): 2.0 equiv -

Methanol (Anhydrous): 0.2 M concentration relative to substrate

-

CO Source: Double-balloon technique

Procedure:

-

Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add the substrate (5.0 g), Pd(dppf)Cl₂ (400 mg), and anhydrous Methanol (100 mL) to the flask.

-

Degassing: Seal the flask with a septum. Sparge the solution with Nitrogen (

) for 15 minutes to remove -

Base Addition: Add

(5.5 mL) via syringe. -

CO Introduction:

-

Fill a large balloon with CO gas. Attach it to a needle and insert into the septum.

-

Insert a vent needle to flush the headspace with CO for 30 seconds, then remove the vent needle.

-

Tip: Use two balloons (one inside the other) to increase pressure slightly above 1 atm.

-

-

Reaction: Heat the mixture to 70°C for 16–24 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1) or LCMS. The bromide starting material should disappear.

-

Workup:

-

Cool to room temperature.

-

Carefully remove the CO balloon in the hood.

-

Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.[6]

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: The "High-Pressure" Method (Scale-Up/Stubborn Substrates)

Best for: >10g scale, or if Protocol A yields <50%.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst System: Pd(OAc)₂ (2 mol%) + CataCXium® A (4 mol%)

-

Why: CataCXium A (di-1-adamantyl-n-butylphosphine) is exceptionally bulky and electron-rich, preventing catalyst deactivation by the ortho-

group [1].

-

-

Base:

(solid, 2.0 equiv) or -

Solvent: MeOH (or MeOH/Toluene 1:1 if solubility is an issue)

Procedure:

-

Vessel: Use a stainless steel autoclave (Parr reactor) with a glass liner.

-

Charging: Add Substrate, Pd(OAc)₂, Ligand, and Base into the liner. Add solvent.[6][7]

-

Purging: Seal the reactor. Pressurize with

to 10 bar and vent (repeat 3x). -

Reaction: Pressurize with CO to 5 bar (75 psi) . Heat to 100°C .

-

Note: Higher temperature is permitted here due to the thermal stability of the adamantyl ligand.

-

-

Time: Stir at 800 rpm for 12 hours.

-

Workup: Vent CO slowly (into a scrubber or hood exhaust). Filter and concentrate as above.

Protocol C: CO-Surrogate (Safety Focused)

Best for: Labs strictly prohibiting CO gas cylinders.

Reagents:

-

Substrate: 1.0 equiv

-

CO Source: Molybdenum Hexacarbonyl [

] (1.0 equiv) OR Phenyl Formate. -

Catalyst: Pd(OAc)₂ (5 mol%) / Xantphos (5 mol%)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Toluene/MeOH (1:1)

Procedure:

-

Setup: Microwave vial or heavy-walled pressure tube.

-

Reaction: Combine all reagents. Seal the tube.

-

Activation: Heat to 110°C .

decomposes to release CO in situ. -

Warning: This generates pressure.[3] Use a blast shield.

Analytical Data & QC

Expected Data for this compound:

| Technique | Expected Signal Characteristics |

| TLC | |

| ¹H NMR | |

| ¹⁹F NMR | Single peak around -60 ppm ( |

| LCMS |

Troubleshooting & Optimization Logic

If the reaction stalls or produces byproducts, follow this logic tree:

Figure 2: Decision matrix for optimizing the carbonylation of hindered aryl bromides.

Common Failure Modes:

-

Protodehalogenation (Ar-Br

Ar-H): Caused by moisture in the solvent or insufficient CO pressure. Fix: Dry solvents, increase CO pressure. -

No Reaction: Catalyst poisoning or steric block. Fix: Switch to CataCXium A or increase temperature.

References

-

Beller, M., et al. "Palladium-catalyzed alkoxycarbonylation of aryl halides." Journal of the American Chemical Society, 2008.[6] (Note: Generalized reference for Beller's work on hindered carbonylations).

-

Buchwald, S. L., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." Journal of the American Chemical Society, 2008.[6]

-

Common Organic Chemistry. "Carbonylation (Palladium Catalyzed) - Standard Protocols."

-

Purdue University. "Standard Operating Procedure: Carbon Monoxide."

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. diva-portal.org [diva-portal.org]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. CCOHS: Carbon Monoxide [ccohs.ca]

- 5. Carbonylation (Palladium Catalyzed) [commonorganicchemistry.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

detailed experimental procedure for preparing Methyl 5-methoxy-2-(trifluoromethyl)benzoate

[1][2]

Abstract & Strategic Overview

The synthesis of This compound presents a classic challenge in regiochemical control.[1] The ortho-trifluoromethyl group introduces significant steric bulk and strong electron-withdrawing effects, while the meta-methoxy group alters the electronic density of the ring.[1]

This guide details two distinct synthetic pathways:

-

Route A (Direct Esterification): The primary recommended route for immediate gram-scale production, utilizing the commercially available carboxylic acid.[1]

-

Route B (De Novo Scaffold Construction): A cross-coupling approach utilizing Copper-Mediated Trifluoromethylation.[1] This route is essential when the specific acid is unavailable or when generating a library of analogs from aryl halide precursors.

Retrosynthetic Analysis

The following logic flow illustrates the two validated pathways to the target ester.

Figure 1: Retrosynthetic logic flow.[1][2] Route A is the direct path; Route B constructs the trifluoromethyl core via cross-coupling.[1]

Route A: Direct Esterification (Primary Protocol)

Objective: High-yield conversion of 5-methoxy-2-(trifluoromethyl)benzoic acid to its methyl ester.[1]

Mechanism: Nucleophilic substitution (

Materials & Stoichiometry

| Component | Role | Equiv.[1][3] | MW ( g/mol ) | Density |

| 5-Methoxy-2-(trifluoromethyl)benzoic acid | Limiting Reagent | 1.0 | 220.15 | Solid |

| Methyl Iodide (MeI) | Alkylating Agent | 1.5 | 141.94 | 2.28 g/mL |

| Potassium Carbonate (K2CO3) | Base | 2.0 | 138.21 | Solid |

| DMF (N,N-Dimethylformamide) | Solvent | - | - | - |

Experimental Procedure

-

Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.[1]

-

Dissolution: Add 5-methoxy-2-(trifluoromethyl)benzoic acid (1.0 g, 4.54 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

-

Deprotonation: Add K2CO3 (1.25 g, 9.08 mmol) in a single portion. The suspension may thicken; stir vigorously at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.

-

Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (0.42 mL, 6.81 mmol) dropwise via syringe.

-

Caution: MeI is a suspected carcinogen and volatile.[1] Handle in a fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 4:1).[1] The acid (low Rf) should disappear; the ester (high Rf) should appear.

-

-

Work-up:

-

Purification: The crude product is typically pure enough (>95%).[1] If necessary, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).[1]

Expected Yield: 90–95% (White to off-white solid).[1]

Route B: De Novo Synthesis via Trifluoromethylation

Objective: Synthesis of the target from the cheaper, non-fluorinated precursor Methyl 2-bromo-5-methoxybenzoate .[1] Scientific Rationale: Direct trifluoromethylation of aryl halides is a powerful method to introduce the CF3 group late-stage.[1] We utilize Methyl fluorosulfonyldifluoroacetate (MFSDA) as a trifluoromethyl source in the presence of Copper(I) Iodide.[1]

Step B1: Preparation of Methyl 2-bromo-5-methoxybenzoate

Note: If this intermediate is not purchased, prepare it via standard acid-catalyzed esterification of 2-bromo-5-methoxybenzoic acid (Reflux in MeOH with H2SO4).[1]

Step B2: Copper-Mediated Trifluoromethylation

Mechanism: The reaction proceeds via the in situ generation of a (trifluoromethyl)copper species.[1] MFSDA decarboxylates to generate the reactive :CF2 carbene equivalent, which captures fluoride to form the CF3 anion stabilized by copper.

Materials & Stoichiometry

| Component | Role | Equiv.[1][3] | MW | Notes |

| Methyl 2-bromo-5-methoxybenzoate | Substrate | 1.0 | 245.07 | - |

| MFSDA | CF3 Source | 2.5 | 192.11 | Reagent |

| Copper(I) Iodide (CuI) | Catalyst/Mediator | 0.2 | 190.45 | Purified |

| DMF | Solvent | - | - | Anhydrous |

Experimental Procedure

-

Setup: Use a heavy-walled pressure vial or a sealed tube.[1] This reaction generates CO2 gas; a sealed system is necessary to maintain stoichiometry but requires safety shielding.[1]

-

Charging: Add Methyl 2-bromo-5-methoxybenzoate (1.0 g, 4.08 mmol) and CuI (155 mg, 0.81 mmol) to the vial.

-

Solvent & Reagent: Add anhydrous DMF (12 mL) and MFSDA (1.3 mL, 10.2 mmol).

-

Reaction: Seal the vessel tightly. Heat to 80–100°C with vigorous stirring for 12–16 hours.

-

Safety Note: Ensure the blast shield is in place.[1] The pressure will rise due to CO2 evolution.

-

-

Work-up:

-

Cool to RT. Carefully vent the vial in a fume hood.

-

Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove copper salts. Rinse the pad with EtOAc.

-

Wash the filtrate with Water (3 x 30 mL) and Brine .[1]

-

-

Purification: Concentrate the organic layer.[1] Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Separation: The product (CF3) is often less polar than the starting material (Br).[1]

-

Expected Yield: 65–75%.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

| Technique | Expected Signal Characteristics | Interpretation |

| 1H NMR (CDCl3) | δ ~3.90 (s, 3H, COOMe)δ ~3.85 (s, 3H, Ar-OMe)δ 7.0-7.5 (m, 3H, Ar-H) | Confirms presence of two methyl groups (ester and ether) and trisubstituted aromatic ring.[1] |

| 19F NMR | δ ~ -60 ppm (s, 3F) | Diagnostic singlet for Ar-CF3 group.[1] Absence of other F signals confirms purity.[1] |

| MS (ESI/GC) | M+ = 234.17 (Calc.) | Molecular ion confirmation.[1] |

References & Grounding

-

Precursor Availability: 5-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 716-31-4) is a commercially validated intermediate.[1] [1]

-

General Trifluoromethylation Protocol: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1] Nature, 473, 470–477. (Authoritative review on Cu-mediated CF3 coupling).

-

MFSDA Reactivity: Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: A new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706. (Foundational paper for the reagent used in Route B).

-

Esterification Standard: "Esterification of Benzoic Acids." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for Route A conditions).

Application Note: A Mechanistic Guide to the Synthesis of Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the reaction mechanism and synthetic protocol for the formation of Methyl 5-methoxy-2-(trifluoromethyl)benzoate, a valuable building block in medicinal chemistry and materials science. We will explore a robust two-step synthetic pathway, beginning with a copper-mediated Sandmeyer-type trifluoromethylation of an aromatic amine, followed by a classic Fischer-Speier esterification. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and explains the rationale behind key procedural steps to ensure reproducibility and high yield.

Introduction: The Significance of Fluorinated Benzoates

The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug discovery. The unique properties imparted by the -CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved receptor binding affinity, make it a privileged moiety in pharmaceutical and agrochemical design.[1][2] this compound serves as a key intermediate, combining the beneficial electronic properties of the methoxy group with the metabolic and conformational advantages of the trifluoromethyl group. Understanding its synthesis is crucial for the development of novel bioactive compounds.

This application note details a reliable and well-established synthetic route, breaking down the process into two primary stages:

-

Stage 1: Introduction of the trifluoromethyl group onto a substituted aniline precursor via a Sandmeyer-type reaction.

-

Stage 2: Formation of the methyl ester from the resulting carboxylic acid via Fischer-Speier esterification.

Overall Synthetic Strategy

The most logical and efficient pathway to this compound begins with a commercially available precursor, 2-amino-5-methoxybenzoic acid. This starting material undergoes a two-step transformation as illustrated below.

Figure 1: Two-step synthesis of this compound.

Stage 1: Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction is a powerful transformation that converts an aromatic amine into a variety of functional groups via a diazonium salt intermediate. The modern "Sandmeyer-type" trifluoromethylation utilizes a copper catalyst and a suitable trifluoromethyl source to efficiently install the -CF3 group.[1][3][4]

Reaction Mechanism

The process involves two critical phases: diazotization of the amine and the subsequent copper-catalyzed trifluoromethylation.

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures to form a relatively stable arenediazonium tetrafluoroborate salt. This is a crucial step as diazonium salts are excellent leaving groups (releasing N₂ gas).

-

Copper-Catalyzed Trifluoromethylation: The isolated diazonium salt is then introduced to a copper(I) catalyst. Mechanistic studies suggest the reaction proceeds via a radical pathway.[4] The copper(I) species initiates a single-electron transfer (SET) to the diazonium salt, generating an aryl radical and releasing nitrogen gas. This aryl radical then reacts with a copper-trifluoromethyl species, which is formed from the trifluoromethyl source (like TMSCF₃) and the copper salt, to yield the final benzotrifluoride product and regenerate the active copper catalyst.

Figure 2: Simplified mechanism for Sandmeyer trifluoromethylation.

Experimental Protocol: Trifluoromethylation

This protocol is adapted from established procedures for Sandmeyer trifluoromethylation.[3][5]

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Tetrafluoroboric acid (HBF₄, 48% in H₂O)

-

tert-Butyl nitrite

-

Diethyl ether

-

Copper(I) thiocyanate (CuSCN)

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Diazonium Salt Formation:

-

In a flask cooled to 0 °C, suspend 2-amino-5-methoxybenzoic acid (1.0 eq) in aqueous HBF₄ (2.0 eq).

-

Slowly add tert-butyl nitrite (2.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Add cold diethyl ether to the flask to precipitate the diazonium salt.

-

Isolate the arenediazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum. Causality: Performing the reaction at 0°C is critical to prevent the premature decomposition of the unstable diazonium salt.

-

-

Trifluoromethylation:

-

To a separate oven-dried flask under a nitrogen atmosphere, add CuSCN (1.5 eq), Cs₂CO₃ (1.5 eq), and anhydrous DMF.

-

Add the previously prepared diazonium salt (1.0 eq) to this mixture.

-

Add TMSCF₃ (1.5 eq) dropwise to the suspension. Causality: A dry, inert atmosphere is essential to prevent side reactions and ensure the stability of the reagents.[3]

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-methoxy-2-(trifluoromethyl)benzoic acid.

-

Stage 2: Fischer-Speier Esterification

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7] It is a reversible equilibrium-driven process. To achieve a high yield, the equilibrium must be shifted towards the product side.

Reaction Mechanism

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Figure 3: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Esterification

This protocol follows the general principles of Fischer esterification.[8][9]

Materials:

-

5-Methoxy-2-(trifluoromethyl)benzoic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 5-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of methanol. Causality: Using methanol as the solvent as well as the reagent creates a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.[10]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

-

Maintain reflux for 4-6 hours, monitoring the reaction by TLC.

-

-

Workup and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

-

Data Summary

The following table summarizes the key parameters for the described synthetic route.

| Parameter | Step 1: Sandmeyer Trifluoromethylation | Step 2: Fischer Esterification |

| Starting Material | 2-Amino-5-methoxybenzoic acid | 5-Methoxy-2-(trifluoromethyl)benzoic acid |

| Key Reagents | HBF₄, t-BuONO, CuSCN, TMSCF₃, Cs₂CO₃ | Methanol, H₂SO₄ (catalyst) |

| Solvent | DMF | Methanol |

| Temperature | 0 °C (diazotization), RT (trifluoromethylation) | ~65 °C (Reflux) |

| Reaction Time | 1 hr (diazotization), 12-16 hr (trifluoromethylation) | 4-6 hours |

| Typical Yield | 60-80% | >90% |

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving a Sandmeyer-type trifluoromethylation followed by a Fischer-Speier esterification. Each step is governed by well-understood reaction mechanisms, and careful control of reaction conditions—such as temperature, atmosphere, and reagent stoichiometry—is paramount for achieving high yields. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.

References

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Name Reactions. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

-

Wang, X., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(28), 10330–10333. [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Dilman, A. D., et al. (2019). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. ACS Catalysis, 9(2), 1245-1253. [Link]

-

Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols and phenols. 7, 742-753. [Link]

-

Royal Society of Chemistry. (2022). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex. Organic Chemistry Frontiers, 9, 2345-2351. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ACS Publications. (2015). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews, 115(2), 736-762. [Link]

-

SciSpace. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Journal of Chemical Reviews, 1(1), 1-14. [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 29: The Fischer Esterification. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. 68(5), 691-699. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

- Google Patents. (2018). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.

-

International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. 9(2), 2277-8616. [Link]

-

ACS Publications. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Organic Process Research & Development, 15(2), 436–440. [Link]

-

Nature. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Scientific Reports, 13, 8963. [Link]

- Patsnap. (2016). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. cerritos.edu [cerritos.edu]

Application Note: Spectroscopic Characterization of Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Introduction

Methyl 5-methoxy-2-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making it a valuable moiety in drug design. Accurate and comprehensive structural elucidation is paramount to ensure the quality and efficacy of downstream applications. This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound include a substituted benzene ring, a methyl ester group, a methoxy group, and a trifluoromethyl group.

Caption: Workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 234. The molecular weight of C₁₀H₉F₃O₃.

-

Key Fragments:

-

m/z = 203: [M - OCH₃]⁺, loss of the methoxy radical from the ester. This is a common fragmentation for methyl esters. [1] * m/z = 175: [M - COOCH₃]⁺, loss of the carbomethoxy group.

-

m/z = 147: Loss of both COOCH₃ and CO.

-

Protocol for Mass Spectrometry [2]

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and purity of the compound. The protocols outlined in this note serve as a robust guide for obtaining high-quality spectroscopic data for this and structurally related molecules.

References

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Available at: [Link]

-

Beilstein Journals. "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". Available at: [Link]

-

NP-MRD. "1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636)". Available at: [Link]

-

NP-MRD. "13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0246989)". Available at: [Link]

-

University of California, Davis. "19F NMR Reference Standards". Available at: [Link]

-

Organic Chemistry Data. "NMR Spectroscopy :: 19F NMR Chemical Shifts". Available at: [Link]

-

PubChem. "Methyl 2-(trifluoromethyl)benzoate". Available at: [Link]

-

The Royal Society of Chemistry. "Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex". Available at: [Link]

-

Brainly.com. "Provide the IR spectrum analysis for methyl benzoate.". Available at: [Link]

-

ResearchGate. "The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...". Available at: [Link]

-

Semantic Scholar. "()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate". Available at: [Link]

-

MDPI. "19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole". Available at: [Link]

-

MassBank. "MSBNK-Fac_Eng_Univ_Tokyo-JP003139". Available at: [Link]

-

Computational Toxicology and Exposure Online Resources. "Methyl 5-Methoxy-2-methylbenzoate - Links". Available at: [Link]

-

MDPI. "(±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate". Available at: [Link]

-

NIST WebBook. "Benzoic acid, 2-methoxy-, methyl ester". Available at: [Link]

-

Asian Journal of Chemistry. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate". Available at: [Link]

-

Semantic Scholar. "Detection of the Methoxyl Group by Infrared Spectroscopy". Available at: [Link]

- Google Patents. "CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate".

Sources

Application Note: Mass Spectrometry Profiling of Methyl 5-methoxy-2-(trifluoromethyl)benzoate

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, self-validating protocol for the characterization and quantification of Methyl 5-methoxy-2-(trifluoromethyl)benzoate .

The guide prioritizes High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) , addressing the specific challenges posed by the trifluoromethyl (

Executive Summary & Compound Characterization

This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its analysis is complicated by the electron-withdrawing nature of the trifluoromethyl group (position 2) and the electron-donating methoxy group (position 5), which creates a unique electronic "push-pull" system affecting ionization efficiency.

Physicochemical Profile

| Property | Value | Relevance to MS |

| Formula | Basis for isotope modeling. | |

| Exact Mass | 234.0510 Da | Monoisotopic target for HRMS. |

| [M+H]+ | 235.0583 Da | Primary ESI+ precursor. |

| LogP | ~2.8 (Predicted) | Suitable for Reverse Phase LC (C18). |

| Boiling Point | ~260°C | Amenable to GC-MS analysis. |

Analytical Workflow Overview

The following diagram outlines the decision matrix for selecting the ionization mode based on the analytical goal (Quantitation vs. Structural Elucidation).

Figure 1: Decision matrix for selecting the appropriate mass spectrometry platform.

Protocol A: GC-MS Analysis (Structural Elucidation)

Objective: Identification of the parent compound and detection of synthetic impurities (e.g., the hydrolyzed acid or demethylated phenol).

Instrument Configuration

-

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless (280°C), Split ratio 20:1.

Temperature Program

-

Initial: 60°C (Hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 300°C (Hold 3 min).

-

Total Run Time: ~18 minutes.

EI Fragmentation Logic (70 eV)

The Electron Ionization (EI) spectrum is dominated by alpha-cleavage adjacent to the carbonyl group.

-

Molecular Ion (

): m/z 234 (Distinct, typically 20-40% abundance). -

Base Peak (Likely): m/z 203 (

). The loss of the methoxy radical from the ester is the most energetically favorable pathway. -

Secondary Fragment: m/z 175 (

). Cleavage of the entire ester group leaves the aryl cation. -

Fluorine Signature: Look for m/z 69 (

) if high energy collisions occur, though aromatic -

Ortho Effect: The 2-trifluoromethyl group may sterically hinder the ester, but unlike ortho-hydroxyls, it does not facilitate McLafferty rearrangements easily. However, a characteristic loss of

(M-20) is rare in esters but possible if the ring reduces.

Self-Validating Check:

Calculate the ratio of m/z 203 to m/z 234. In a clean standard, this ratio should remain constant (

Protocol B: LC-MS/MS Analysis (Quantitation)[1]

Objective: High-sensitivity quantitation in plasma or reaction mixtures.

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 10% B

-

3.5 min: 95% B

-

4.5 min: 95% B

-

4.6 min: 10% B

-

Mass Spectrometry Parameters (ESI+)

The presence of the ester carbonyl and the methoxy ether allows for efficient protonation.

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

-

Precursor Ion: m/z 235.06 (

).

MRM Transitions (Multiple Reaction Monitoring)

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| Quantifier | 235.1 | 203.1 | 15 | Loss of |

| Qualifier 1 | 235.1 | 175.0 | 25 | Loss of |

| Qualifier 2 | 235.1 | 133.0 | 35 | Ring fragmentation/Loss of |

Note on Mechanism: The loss of 32 Da (Methanol) from the protonated ester is the standard fragmentation pathway for methyl benzoates [1].

Mechanistic Fragmentation Pathway

Understanding the fragmentation is vital for distinguishing this molecule from potential regioisomers (e.g., the 4-methoxy isomer). The following diagram illustrates the EI fragmentation pathway.

Figure 2: Proposed Electron Ionization (EI) fragmentation pathway. The formation of the acylium ion (m/z 203) is the dominant process.

Troubleshooting & Scientific Validation (E-E-A-T)

The "Fluorine Effect" (Mass Defect)

Fluorine has a slight negative mass defect (

-

Protocol: When using HRMS (Orbitrap or Q-TOF), set a mass defect filter to highlight fluorinated impurities.

-

Validation: The observed mass of the

should be

Distinguishing Isomers

The position of the

-

Ortho (Target): Expect a lower intensity Molecular Ion compared to the Para isomer due to steric strain facilitating rapid fragmentation.

-

Differentiation: If a reference standard for the para-isomer is available, compare the ratio of m/z 203 / m/z 175. The Ortho isomer typically favors the formation of the acylium ion (m/z 203) but may show unique rearrangement ions (loss of F) at high collision energies [2].

Sample Preparation

-

Solvent Choice: Dissolve in Methanol or Acetonitrile . Avoid protic solvents if analyzing for long periods to prevent transesterification (though methyl-to-methyl exchange is invisible, methyl-to-ethyl is not).

-

Concentration:

-

GC-MS: 10 µg/mL.

-

LC-MS: 100 ng/mL.

-

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text confirming alpha-cleavage in esters).

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

-

NIST Chemistry WebBook. Methyl 2-(trifluoromethyl)benzoate Spectral Data. Retrieved from [Link] (Used as a reference for the core fluorinated benzoate fragmentation pattern).

-

PubChem. this compound Compound Summary. Retrieved from [Link] (Structural confirmation and property data).

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Welcome to the Advanced Fluorine Chemistry Support Hub. Ticket ID: #PUR-CF3-OMe-005 Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne Status: Open

You are encountering challenges with Methyl 5-methoxy-2-(trifluoromethyl)benzoate (CAS: Analogous structures imply 2813823-81-1 family). This molecule presents a classic "push-pull" purification paradox: the electron-donating methoxy group competes with the strongly electron-withdrawing, lipophilic trifluoromethyl group, all complicated by significant steric hindrance at the ortho position.

Below is your tailored troubleshooting guide, moving beyond standard protocols to address the specific physicochemical behavior of this fluorinated ester.

Part 1: Quick Reference Data

Before troubleshooting, verify your target's expected behavior against these parameters.

| Parameter | Value / Behavior | Technical Note |

| Physical State | Low-melting solid or Oil | Likely melts <45°C due to disrupted crystal packing ( |

| Solubility | High in organics; Negligible in water | The |

| TLC Behavior | "Streaking" or High | Fluorine atoms repel silica silanols, often causing the compound to elute near the solvent front in standard Hex/EtOAc. |

| Reactivity | Sterically Hindered Ester | The ortho- |

| Key Impurity | 5-methoxy-2-(trifluoromethyl)benzoic acid | The unreacted precursor is the most common contaminant due to difficult esterification equilibrium. |

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "I see a persistent spot trailing my product on TLC, and my NMR shows an acid impurity."

Diagnosis: Incomplete removal of the precursor acid (5-methoxy-2-(trifluoromethyl)benzoic acid). The Science: The ortho-trifluoromethyl group creates a "steric shield" around the carbonyl carbon. While this makes the ester stable, it also makes the initial esterification reaction slow to reach equilibrium. Standard bicarbonate washes often fail to fully extract the unreacted acid because the fluorinated acid is highly lipophilic and partitions back into the organic phase.

Protocol: The "pH Swing" Extraction Do not rely on a simple shake-and-vent wash. Use this thermodynamic extraction method:

-

Dissolve: Take your crude oil in Diethyl Ether (preferred over DCM to reduce emulsion risk with fluorinated species).

-

The Base Wash: Wash 2x with 10% Sodium Carbonate (

) .-

Why? The

group increases the acidity of the benzoic acid precursor ( -

Safety Note: The ester is sterically hindered and will resist hydrolysis under these mild basic conditions for the short duration of the wash.

-

-

The Polishing Step: Wash 1x with Brine to break any fluorinated emulsions.

-

Dry & Concentrate: Dry over

and concentrate.

Critical Warning: Do not use strong hydroxide (NaOH) if avoidable. While the steric bulk protects the ester, the electron-withdrawing nature of

activates the carbonyl electrophilically. Prolonged exposure to strong nucleophiles () will eventually degrade it.

Issue 2: "My product co-elutes with regioisomers (e.g., 4-methoxy isomer) during Flash Chromatography."

Diagnosis: "Fluorine Skid."

The Science: On standard silica, the

Protocol:

Recommended Solvent System: Toluene / Hexane (Gradient)

-

Mechanism: Toluene interacts with the aromatic ring via

-stacking. The electron-withdrawing

Step-by-Step:

-

Column: High-performance Silica (15-20 µm spherical preferred).

-

Equilibration: 100% Hexane.

-

Gradient: 0%

20% Toluene over 10 CV (Column Volumes), then hold. -

Observation: The product should retard significantly compared to Hex/EtOAc, allowing isomers to resolve.

Issue 3: "My yield dropped by 30% after rotary evaporation."

Diagnosis: Fluorine-Induced Volatility (Sublimation).

The Science: Fluorinated aromatics often have high vapor pressures despite their molecular weight. The

Corrective Action:

-

Bath Temperature: Never exceed 35°C.

-

Vacuum Pressure: Do not go below 20 mbar.

-

Stop Point: Stop evaporation immediately when the solvent volume is low. Do not leave it on "high vac" overnight to dry.

Part 3: Visualized Workflows

Workflow A: Purification Decision Logic

Use this logic gate to determine the correct purification path based on your crude analysis.

Figure 1: Decision matrix for selecting the appropriate purification modality based on impurity profiling.

Workflow B: The "Steric Shield" Extraction Mechanism

Understanding why the base wash works without destroying your product.

Figure 2: Mechanistic visualization of why mild base washes remove the acid impurity while the ortho-substituted ester remains intact.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase chromatography?

A: Yes, but be careful. Because of the

Q: I need to hydrolyze this ester to get the acid back, but it won't react. Why?

A: You are fighting the "Ortho Effect." The

-

Solution: You must use harsh conditions. Reflux in KOH/Ethanol or use Lithium Hydroxide (LiOH) in THF/Water at elevated temperatures (60°C+). Room temperature hydrolysis will likely fail.

Q: Why does the NMR show a quartet near 60 ppm?

A: That is your Carbon-Fluorine coupling. In

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes the lipophilicity parameter for as +0.88).

-

Ladd, D. L., et al. (1986). Synthesis and chromatography of fluorinated benzoates. Journal of Chromatography A. (General principles of fluorinated ester separation).

- Fujita, T., & Nishioka, T. (1976). The analysis of the ortho effect. Progress in Physical Organic Chemistry, 12, 49-89.

- Hao, J., et al. (2012). Recent advances in the synthesis of trifluoromethylated compounds. Chemical Reviews, 112(12).

-

PubChem. (2025).[1] Methyl 2-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Link (Physical property verification of analogous structures).

Sources

dealing with regioisomers in the synthesis of substituted trifluoromethyl benzoates

Technical Support Center: Trifluoromethyl Benzoate Synthesis Ticket System: Regioisomer Control & Purification

Welcome to the Advanced Synthesis Support Module

Subject: Managing Regioisomerism in Substituted Trifluoromethyl Benzoates User Level: Senior Researcher / Process Chemist Status: Active

Module 1: Diagnostic Center (The "Why")

Issue: "I am observing inseparable mixtures of ortho-, meta-, and para- isomers during the trifluoromethylation of benzoate esters."

Root Cause Analysis:

The synthesis of substituted trifluoromethyl benzoates presents a classic "push-pull" conflict in aromatic substitution. The benzoate ester (

-

Electrophilic Aromatic Substitution (EAS): The ester deactivates the ring and directs incoming electrophiles to the meta position.

-

Radical Substitution: The

radical is electrophilic. It reacts sluggishly with electron-deficient benzoate rings, often leading to poor regioselectivity controlled by subtle steric factors or solvent effects rather than strong electronic bias. -

Directed Ortho Metalation (DoM): The ester oxygen can coordinate lithium, directing functionalization ortho, but the carbonyl is susceptible to nucleophilic attack (forming ketones).

The Solution: Stop relying on "direct" methods for high-purity targets. Switch to Directed C-H Functionalization or Catalytic Borylation workflows.

Module 2: Method Selection (The "How")

Use the following decision matrix to select the correct synthetic pathway based on your target isomer.

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired regioisomer of trifluoromethyl benzoate.

Protocol A: The Ortho-Isomer (High Precision)

Method: Directed Ortho Metalation (DoM) using Knochel-Hauser Base.

Why: Standard alkyl lithiums (

Step-by-Step:

-

Substrate: Start with tert-butyl benzoate or isopropyl benzoate (steric bulk protects the carbonyl).

-

Reagent Prep: Prepare/purchase TMPMgCl·LiCl (1.2 M in THF).

-

Metalation:

-

Cool substrate (1.0 equiv) in THF to -78 °C.

-

Add TMPMgCl·LiCl (1.1 equiv) dropwise.

-

Stir at -40 °C for 1 hour (allows thermodynamic equilibration to the ortho position).

-

-

Quench: Add an electrophilic

source (e.g., Togni Reagent II or -

Workup: Acidic quench (

) followed by extraction.

Troubleshooting:

-

Issue: Low yield/Recovery of starting material.

-

Fix: The magnesiated intermediate is stable but less reactive than lithiated species. Warm the electrophile addition step to 0 °C or use a Copper(I) catalyst (10 mol% CuCN) to facilitate the transmetalation before adding the

source.

Protocol B: The Meta-Isomer (Steric Control)

Method: Iridium-Catalyzed C-H Borylation followed by Oxidative Trifluoromethylation. Why: Iridium catalysts with bipyridine ligands are governed by sterics.[1] They activate C-H bonds meta to substituents to avoid clash. This is the "Gold Standard" for meta-functionalization [3].

Step-by-Step:

-

Borylation:

-

Mix Benzoate (1.0 equiv),

(0.6 equiv), [Ir(OMe)(cod)]2 (1.5 mol%), and dtbpy (3 mol%) in hexane or THF. -

Heat at 80 °C (sealed tube) for 4-16 h.

-

Result: Exclusive formation of meta-Bpin benzoate.

-

-

Trifluoromethylation (The "Sandmeyer" of Boron):

-

Take the crude Bpin-ester.

-

Add Cu(OH)2 (catalytic) and Zn(SO2CF3)2 (Langlois Reagent) or use a specific Cu-mediated oxidative trifluoromethylation protocol [4].

-

Troubleshooting:

-

Issue: Di-borylation (both meta positions).

-

Fix: Reduce

stoichiometry to 0.5 equiv and stop reaction at 70% conversion. Recycle starting material.

Module 3: Purification & Analysis (The "Cleanup")

Issue: "My meta and para isomers have identical Rf values on TLC and co-elute on silica."

Data Table: Physical Property Differences

| Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer | Separation Strategy |

| Dipole Moment | High (Vectors align) | Medium | Low (Vectors cancel) | Normal Phase Silica (often poor resolution) |

| Boiling Point | Generally Lower | Intermediate | Generally Higher | Distillation (requires >5°C diff) |

| F-F Interactions | High | Medium | Low | Fluorinated Stationary Phase |

Advanced Purification Protocols

1. The "Hydrolysis Loop" (Chemical Separation) If chromatography fails, exploit the difference in crystalline properties of the free acids.

-

Step 1: Saponify the mixture (

, THF/Water). -

Step 2: Acidify to pH 2. The para-trifluoromethyl benzoic acid often has significantly higher lattice energy (higher melting point) and lower solubility than the ortho/meta isomers due to symmetry.

-

Step 3: Recrystallize the acid from hot toluene or water/ethanol.

-

Step 4: Re-esterify (

,

2. Fluorinated Chromatography (FluoroFlash®) Standard silica relies on Si-OH interactions. Isomeric trifluoromethyl benzoates have similar polarities.

-

Technique: Use a perfluorinated stationary phase (e.g., FluoroFlash).

-

Mechanism: "Fluorous retention." The isomer with the most accessible fluorine atoms (often ortho or meta depending on conformation) will interact differently with the fluorous phase.

-

Solvent System: MeOH/Water gradients (Reverse Phase fluorous).

3. Silver Nitrate Impregnated Silica

-

Concept:

coordinates with pi-systems. Steric bulk of the -

Application: Useful if the isomers have slightly different twist angles affecting pi-cloud availability. (More common for alkenes, but effective for crowded benzoates).

Caption: Workflow for separating difficult regioisomers of trifluoromethyl benzoates.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Langlois reagent (

Q: Why does my ortho-trifluoromethyl benzoate show dual peaks in NMR?

A: This is likely due to rotamerism . The steric bulk of the ortho-ester and ortho-

Q: I need the para-isomer specifically. What is the best route?

A: Do not try to install the

-

Route: Start with 4-bromobenzotrifluoride

Lithium-Halogen Exchange (

References

-

Knochel, P., et al. (2006). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics.

-

Togni, A. (2010). "Electrophilic Trifluoromethylation." Chemical Reviews.

-

Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Journal of the American Chemical Society.[2]

-

Sanford, M. S. (2012). "Copper-Mediated C–H Trifluoromethylation of Arenes." Journal of the American Chemical Society.[2]

-

Wojtysiak, L. (2021).[3] "Separation of regio-isomers / suggestions for regio-selective methylation." ResearchGate Discussion.

-

Baran, P. S. (2011).[4] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.

Sources

Validation & Comparative

GC-MS analysis of Methyl 5-methoxy-2-(trifluoromethyl)benzoate and its byproducts

Executive Summary

This guide provides a rigorous analytical framework for Methyl 5-methoxy-2-(trifluoromethyl)benzoate (hereafter referred to as MMTB ), a critical intermediate in the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

While HPLC-UV is often the default for purity release testing, this guide argues for GC-MS (EI) as the superior technique for process development and impurity profiling. The electron ionization (EI) source provides structural fingerprints necessary to distinguish regioisomers (e.g., the 4-methoxy isomer) that co-elute in low-resolution liquid chromatography.

Part 1: The Analytical Challenge

The analysis of MMTB presents three specific challenges that dictate the choice of instrumentation:

-

Regioisomerism: The synthesis often involves nucleophilic aromatic substitution (

) or esterification where the position of the methoxy group (C5 vs. C4) or the trifluoromethyl group can vary. These isomers have identical molecular weights ( -

Fluorine Electronic Effects: The electron-withdrawing

group at the ortho position (C2) stabilizes the ester bond against hydrolysis but induces specific fragmentation patterns in the mass spectrometer (Ortho-effect). -

Volatility vs. Polarity: As an ester, MMTB is sufficiently volatile for GC. However, its primary impurity—the hydrolyzed acid 5-methoxy-2-(trifluoromethyl)benzoic acid —is highly polar and requires derivatization for GC, or alternative analysis via HPLC.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table objectively compares the performance of GC-MS against the standard alternative, HPLC-UV/MS, specifically for MMTB analysis.

Table 1: Performance Matrix

| Feature | GC-MS (EI) | HPLC-UV / LC-MS (ESI) | Verdict |

| Isomer Differentiation | Superior. EI fragmentation yields distinct ratios of | Moderate. Relies entirely on chromatographic resolution; ESI spectra often show only | Use GC-MS for structural ID. |

| Acid Impurity Detection | Low. The free acid (hydrolysis product) tails badly or degrades unless derivatized (e.g., with BSTFA). | Superior. Native detection of polar acids without derivatization. | Use HPLC for acid quantification. |

| Sensitivity (LOD) | High ( | Moderate to High (dependent on ionization efficiency). | GC-MS wins for trace impurities. |

| Throughput | Fast ( | Moderate ( | GC-MS is faster for process checks. |

| Matrix Tolerance | Low. Non-volatiles (salts) ruin the liner/column. | High. Can handle crude reaction mixtures with buffers. | HPLC preferred for crude reaction monitoring. |

Strategic Recommendation: Use GC-MS during the synthesis optimization phase to identify structural impurities and isomers. Switch to HPLC-UV for routine Quality Control (QC) of the final isolated product to monitor the residual acid precursor.

Part 3: GC-MS Methodology & Optimization

To achieve reproducible separation of MMTB from its byproducts, the following protocol utilizes a mid-polarity column to leverage pi-pi interactions with the aromatic ring.

Experimental Protocol

-

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5ms (or ZB-5ms);

.-

Rationale: The 5% phenyl phase provides necessary selectivity for the aromatic isomers that a 100% dimethylpolysiloxane (DB-1) column lacks.

-

-

Carrier Gas: Helium @

(Constant Flow). -

Inlet: Split/Splitless.

-

Mode: Split (10:1) to prevent column saturation.

-

Temperature:

. -

Liner: Ultra Inert with glass wool (traps non-volatile salts).

-

Temperature Program (Thermal Gradient)

| Stage | Rate ( | Temperature ( | Hold Time (min) | Purpose |

| Initial | - | Solvent focusing. | ||

| Ramp 1 | Rapid transit to elution zone. | |||

| Ramp 2 | Critical Separation Window. Slow ramp separates MMTB from regioisomers. | |||

| Post-Run | Bake-out of heavy residues. |

Mass Spectrometer Settings (EI Source)

-

Source Temp:

. -

Quad Temp:

. -

Scan Range:

. -

Solvent Delay:

(protect filament).

Part 4: Fragmentation & Byproduct Profiling

Understanding the fragmentation logic is essential for validating that the peak is indeed MMTB and not an isomer.

Theoretical Fragmentation Pathway (MMTB, MW 234)

-

Molecular Ion (

): -

-Cleavage (Loss of Methoxy): The ester group cleaves to lose

-

Fragment:

at -

Diagnostic: This is typically the Base Peak (100% abundance) in benzoate esters.

-

-

Loss of Carbonyl (Decarbonylation): The

ion loses-

Fragment:

at

-

-

Trifluoromethyl Effect:

-

The

group is robust but can generate a small -

Ortho-Effect:[1] If the